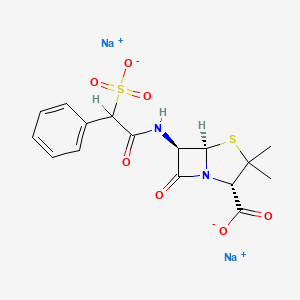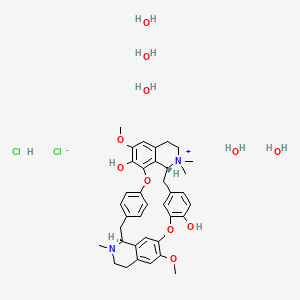
ツボクラリン塩化物
概要
説明
塩化ツボクラリンは、南米の植物であるChondrodendron tomentosumの樹皮から得られる天然のベンジルイソキノリンアルカロイドです . 歴史的に、それは南米の先住民による矢毒として使用されてきました . 1900年代中頃に、塩化ツボクラリンは手術や人工呼吸器による呼吸管理中、麻酔と併用して骨格筋の弛緩をもたらすために使用されていました . より安全な代替品が臨床環境でそれを置き換えています .
2. 製法
合成経路と反応条件: 塩化ツボクラリンは、様々な化学的プロセスによって合成することができます。 一般的な方法の1つは、植物Chondrodendron tomentosumからアルカロイドを抽出し、その後精製し、塩化物形態に変換することです . 合成プロセスは、通常、抽出とそれに続く精製段階に酸性アルコールを使用することを伴います .
工業生産方法: 塩化ツボクラリンの工業生産は、植物源からの大規模な抽出と、純度と一貫性を確保するための化学合成を含むプロセスです。 このプロセスには、酸性アルコールによる抽出、精製、結晶化など、最終製品を得るための手順が含まれます .
作用機序
塩化ツボクラリンは、シナプス後ニコチン受容体におけるアセチルコリンの活性を阻害することにより、その神経筋遮断効果を発揮します . それは可逆的な競合的アンタゴニストとして作用し、アセチルコリンによる活性化の確率を低下させ、影響を受けた神経の脱分極を防ぎます . このメカニズムは、塩化ツボクラリンを他の神経筋遮断薬と区別し、非脱分極性神経筋遮断薬に分類します .
類似の化合物:
シスアトラクリウム: 塩化ツボクラリンと比較して作用時間が短く副作用が少ない非脱分極性神経筋遮断薬です.
ロクロニウム: もう1つの非脱分極性神経筋遮断薬で、その迅速な発症と良好な薬物動態プロファイルにより、臨床環境で塩化ツボクラリンを大きく置き換えています.
独自性: 塩化ツボクラリンは、最初のキュラーアルカロイドの1つとして発見された歴史的意義と、現代の神経筋遮断薬の開発における役割により、独特です . より安全な代替品に広く置き換えられているにもかかわらず、それは神経筋薬理学の研究における重要な化合物であり続けています .
科学的研究の応用
塩化ツボクラリンは、様々な分野における応用に関して広く研究されてきました:
生化学分析
Biochemical Properties
Tubocurarine chloride plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the nicotinic acetylcholine receptor (nAChR). Tubocurarine chloride acts as an antagonist for the nAChR, meaning it blocks the receptor site from acetylcholine . This interaction is competitive and reversible .
Cellular Effects
The effects of Tubocurarine chloride on cells are primarily related to its neuromuscular blocking activity. It prevents depolarization of the affected nerves by reducing the probability of activation via acetylcholine . This action leads to muscle relaxation and paralysis .
Molecular Mechanism
The molecular mechanism of action of Tubocurarine chloride involves its binding to post-synaptic nicotinic receptors. It exerts a reversible competitive antagonistic effect at these receptors, reducing the probability of activation via acetylcholine by repeatedly associating and dissociating from these receptors . In doing so, Tubocurarine chloride prevents depolarization of the affected nerves .
Temporal Effects in Laboratory Settings
The paralytic action of Tubocurarine chloride is transient due to rapid redistribution and is not primarily related to the rate of metabolism or rate of excretion . Its clinical use was limited by its relatively long duration of action (30-60 minutes) .
Dosage Effects in Animal Models
In animal studies, the effects of Tubocurarine chloride vary with different dosages. Small amounts produce transient skeletal muscular paralysis, while intramuscular injections of about three times this amount produce a comparable intensity of effect with longer duration of action .
Metabolic Pathways
It is known that it acts as an antagonist for the nicotinic acetylcholine receptor, which plays a crucial role in the nervous system .
Transport and Distribution
Tubocurarine chloride is distributed universally in the body . It does not have any increased localization at neuromuscular junctions .
Subcellular Localization
Given its mechanism of action, it is likely to be found at the neuromuscular junction where it exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions: Tubocurarine chloride can be synthesized through various chemical processes. One common method involves the extraction of the alkaloid from the plant Chondrodendron tomentosum, followed by purification and conversion to its chloride form . The synthetic process typically involves the use of acid alcohol for extraction and subsequent purification steps .
Industrial Production Methods: Industrial production of tubocurarine chloride involves large-scale extraction from plant sources, followed by chemical synthesis to ensure purity and consistency. The process includes steps such as extraction with acid alcohol, purification, and crystallization to obtain the final product .
化学反応の分析
反応の種類: 塩化ツボクラリンは、酸化、還元、置換反応などの様々な化学反応を起こします .
一般的な試薬と条件:
酸化: 塩化ツボクラリンは、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます.
主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は様々な酸化誘導体を生成する可能性があり、一方、還元は塩化ツボクラリンの還元形態を生成することができます .
類似化合物との比較
Cisatracurium: A non-depolarizing neuromuscular blocker with a shorter duration of action and fewer side effects compared to tubocurarine chloride.
Uniqueness: Tubocurarine chloride is unique due to its historical significance as one of the first identified curare alkaloids and its role in the development of modern neuromuscular blocking agents . Despite being largely replaced by safer alternatives, it remains an important compound in the study of neuromuscular pharmacology .
特性
CAS番号 |
6989-98-6 |
|---|---|
分子式 |
C37H42Cl2N2O6 |
分子量 |
681.6 g/mol |
IUPAC名 |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |
InChIキー |
GXFZCDMWGMFGFL-KKXMJGKMSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |
異性体SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
外観 |
Solid powder |
melting_point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |
Key on ui other cas no. |
57-94-3 6989-98-6 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


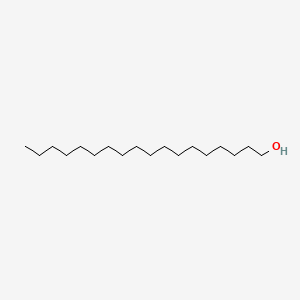



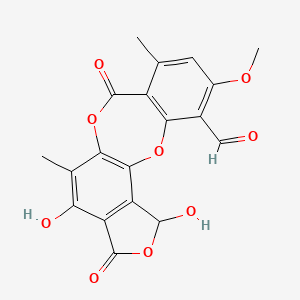

![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)
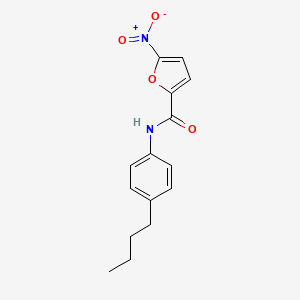

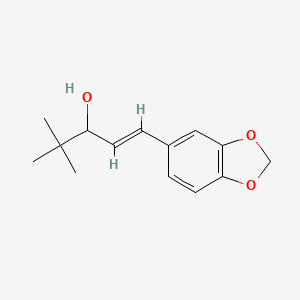
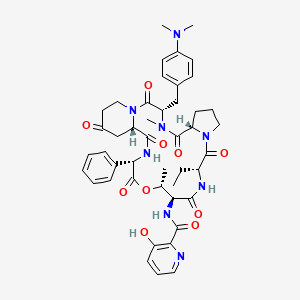

![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)
